![molecular formula C15H16ClFN2O B15060916 4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B15060916.png)
4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile is a chemical compound with the molecular formula C15H16ClFN2O and a molecular weight of 294.76 g/mol . This compound is primarily used in research settings and has applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile involves several steps. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with diethylamine to form an intermediate Schiff base. This intermediate is then reacted with chloroacetyl chloride and malononitrile under controlled conditions to yield the final product . Industrial production methods may vary, but they generally follow similar reaction pathways with optimizations for scale and yield.
Analyse Des Réactions Chimiques
4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile can be compared with similar compounds such as:
- 4-Chloro-2-[diethylamino-(4-chlorophenyl)methylidene]-3-oxobutanenitrile
- 4-Chloro-2-[diethylamino-(4-bromophenyl)methylidene]-3-oxobutanenitrile
- 4-Chloro-2-[diethylamino-(4-methylphenyl)methylidene]-3-oxobutanenitrile
These compounds share similar structures but differ in the substituents on the phenyl ring, which can lead to variations in their chemical properties and applications .
Propriétés
Formule moléculaire |
C15H16ClFN2O |
|---|---|
Poids moléculaire |
294.75 g/mol |
Nom IUPAC |
4-chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile |
InChI |
InChI=1S/C15H16ClFN2O/c1-3-19(4-2)15(13(10-18)14(20)9-16)11-5-7-12(17)8-6-11/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
AWKRZCMCLZSGKG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=C(C#N)C(=O)CCl)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


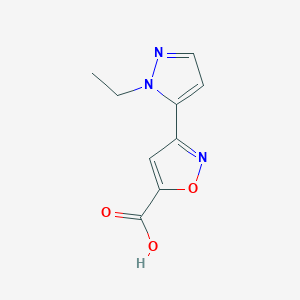
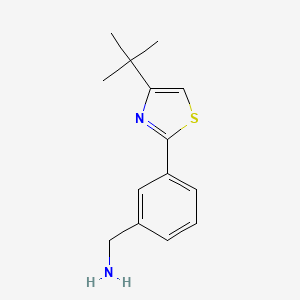
![[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate](/img/structure/B15060852.png)
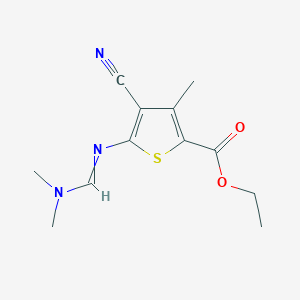
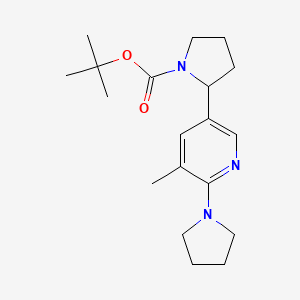
![{[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea](/img/structure/B15060868.png)
![Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate](/img/structure/B15060875.png)
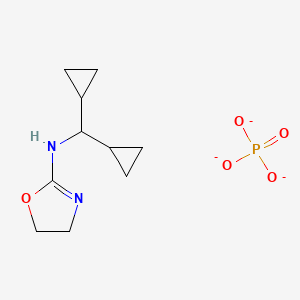
![Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] oxalate](/img/structure/B15060884.png)
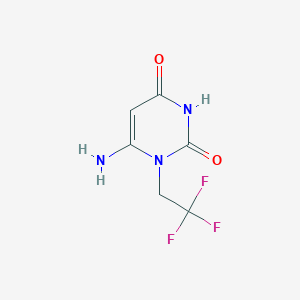
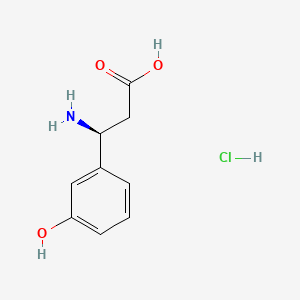
![N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine](/img/structure/B15060908.png)
![4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid](/img/structure/B15060923.png)
![(6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid](/img/structure/B15060924.png)
